molecular formula C19H10Cl2O4 B11055432 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B11055432
M. Wt: 373.2 g/mol
InChI Key: ANHGBJIYAICRGQ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to its specific structural features, which contribute to its distinct biological activities.

Properties

Molecular Formula

C19H10Cl2O4

Molecular Weight

373.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C19H10Cl2O4/c20-13-6-5-9(7-14(13)21)12-8-15(22)25-19-16(12)17(23)10-3-1-2-4-11(10)18(19)24/h1-7,12H,8H2

InChI Key

ANHGBJIYAICRGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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